molecular formula C18H19NO2S B11171165 3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone

Cat. No.: B11171165
M. Wt: 313.4 g/mol
InChI Key: ORZIOOIMOACKMZ-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a tetrahydroisoquinoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then coupled with tetrahydroisoquinoline derivatives. The reaction conditions typically involve the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors could be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid, peracetic acid, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activities and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups and the tetrahydroisoquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxy-4-methylsulfanylphenyl)methanone

InChI

InChI=1S/C18H19NO2S/c1-21-17-11-15(22-2)7-8-16(17)18(20)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

ORZIOOIMOACKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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